molecular formula C8H12N2O2S B13296915 (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13296915
M. Wt: 200.26 g/mol
InChI Key: VNXAIZQNICSDNE-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form the thiazole ring, followed by the addition of the amino acid side chain under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts to facilitate the cyclization and subsequent reactions, ensuring high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the amino group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

(3S)-3-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2S/c1-4-5(2)13-8(10-4)6(9)3-7(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

VNXAIZQNICSDNE-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC(=N1)[C@H](CC(=O)O)N)C

Canonical SMILES

CC1=C(SC(=N1)C(CC(=O)O)N)C

Origin of Product

United States

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